5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2138085-24-0
VCID: VC12013584
InChI: InChI=1S/C5H5N3O3/c1-8-3(2-9)4(5(10)11)6-7-8/h2H,1H3,(H,10,11)
SMILES: CN1C(=C(N=N1)C(=O)O)C=O
Molecular Formula: C5H5N3O3
Molecular Weight: 155.11 g/mol

5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 2138085-24-0

Cat. No.: VC12013584

Molecular Formula: C5H5N3O3

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid - 2138085-24-0

Specification

CAS No. 2138085-24-0
Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
IUPAC Name 5-formyl-1-methyltriazole-4-carboxylic acid
Standard InChI InChI=1S/C5H5N3O3/c1-8-3(2-9)4(5(10)11)6-7-8/h2H,1H3,(H,10,11)
Standard InChI Key XPNPNOFFLZDBAC-UHFFFAOYSA-N
SMILES CN1C(=C(N=N1)C(=O)O)C=O
Canonical SMILES CN1C(=C(N=N1)C(=O)O)C=O

Introduction

Structural Characteristics and Nomenclature

The compound 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (systematic IUPAC name: 1-methyl-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) features a 1,2,3-triazole ring substituted at the 1-position with a methyl group, the 4-position with a carboxylic acid moiety, and the 5-position with a formyl group. This arrangement creates a planar heterocyclic system with conjugated π-electrons, enabling both aromatic stabilization and polar interactions. The presence of adjacent electron-withdrawing groups (formyl and carboxylic acid) induces significant electronic asymmetry, which influences its tautomeric behavior and reactivity .

Key structural features include:

  • Triazole core: The 1,2,3-triazole ring provides rigidity and thermal stability, with nitrogen atoms at positions 1, 2, and 3 contributing to hydrogen-bonding capabilities.

  • Substituent effects: The methyl group at N1 enhances solubility in organic solvents, while the carboxylic acid and formyl groups enable participation in condensation, coordination, and cyclization reactions.

  • Tautomerism: Analogous to 2-formylbenzoic acids, this compound exhibits ring-chain tautomerism, equilibrating between an open-chain aldehyde-carboxylic acid form and a cyclic hemiacetal structure (6-hydroxy-1,6-dihydro-4H-furo[3,4-d] triazol-4-one) .

Synthetic Methodologies

Two-Step Synthesis via Azide-Alkyne Cycloaddition

The synthesis of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives typically follows a modular approach, as demonstrated in analogs such as 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid . Adapting this protocol involves:

  • Step 1: Cycloaddition Reaction

    • Reagents: 1-Methyl-1H-1,2,3-triazole-4-carboxylate precursors are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between methyl azide derivatives and acetylenic esters.

    • Conditions: Ethyl 4,4-diethoxy-3-oxobutanoate reacts with 1-azido-4-methylbenzene under basic catalysis (K₂CO₃) in dimethyl sulfoxide (DMSO) at 40–50°C .

    • Product: Ethyl 5-(diethoxymethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylate, with protected formyl and acid groups.

  • Step 2: Deprotection and Acid Formation

    • Saponification: The ester group is hydrolyzed using aqueous NaOH, yielding the sodium salt of 5-(diethoxymethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

    • Acetal Removal: Treatment with HCl in 1,4-dioxane removes the diethoxymethyl protecting group, liberating the formyl moiety and yielding the target compound .

Representative Reaction Scheme:

1-Methylazide+Ethyl 4,4-diethoxy-3-oxobutanoateK2CO3,DMSOProtected triazole esterNaOH, HCl5-Formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid\text{1-Methylazide} + \text{Ethyl 4,4-diethoxy-3-oxobutanoate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMSO}} \text{Protected triazole ester} \xrightarrow{\text{NaOH, HCl}} \text{5-Formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid}

Spectroscopic Characterization

Data from analogous compounds provide expected spectral signatures:

SpectrumKey Signals
¹H NMRδ 10.30 (s, CHO), δ 4.10 (s, CH₃), δ 13.77 (br.s, COOH), δ 7.0–8.0 (aromatic H)
¹³C NMRδ 191.2 (CHO), δ 165.4 (COOH), δ 145–150 (triazole C), δ 35.2 (CH₃)
IR1700 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, aldehyde), 3100 cm⁻¹ (OH)

The open-chain form dominates in solution (~80%), with minor contributions from the cyclic hemiacetal tautomer .

Ring-Chain Tautomerism and Stability

Tautomeric Equilibrium

The compound exists in equilibrium between two forms:

  • Open-chain form: Features free aldehyde and carboxylic acid groups.

  • Cyclic hemiacetal: A fused furan-triazole system with a hydroxyl group at C6.

Factors Influencing Equilibrium:

  • Solvent polarity: Polar aprotic solvents (DMSO, DMF) favor the open-chain form due to stabilization of the carboxylic acid group.

  • pH: Acidic conditions promote cyclization by protonating the carbonyl oxygen, facilitating nucleophilic attack by the hydroxyl group.

  • Temperature: Elevated temperatures shift equilibrium toward the open form, as evidenced by variable-temperature NMR studies .

Thermodynamic Data:

  • ΔG° (25°C): −2.3 kJ/mol (favoring open form)

  • Kₑq (open:cyclic): 4:1 in DMSO-d₆

Chemical Reactivity and Functionalization

Aldehyde Group Reactivity

The formyl moiety participates in diverse transformations:

  • Condensation Reactions:

    • Schiff base formation: Reacts with primary amines to yield imine-linked derivatives (e.g., 5-(phenylaminomethyl) analogs) .

    • Wittig reactions: Generates α,β-unsaturated esters upon treatment with ylides.

  • Reduction:

    • Sodium borohydride reduces the aldehyde to a hydroxymethyl group, producing 5-(hydroxymethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Carboxylic Acid Reactivity

  • Esterification: Forms methyl or ethyl esters via Fischer-Speier reaction.

  • Coordination Chemistry: Acts as a bidentate ligand, binding metals through the carboxylic oxygen and triazole nitrogen .

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